Product packaging for (5-Amino-6-chloropyridin-3-yl)methanol(Cat. No.:CAS No. 321845-13-0)

(5-Amino-6-chloropyridin-3-yl)methanol

Cat. No.: B3189417
CAS No.: 321845-13-0
M. Wt: 158.58 g/mol
InChI Key: WCUMYTNCDWNIHS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. bldpharm.com Their presence in numerous natural products and synthetic molecules underscores their importance. In medicinal chemistry, the pyridine scaffold is a key component in a vast array of drugs due to its ability to form hydrogen bonds and coordinate with metal ions, which is crucial for biological activity. sigmaaldrich.cnlookchem.cncmxx.com Pyridine derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. lookchem.cnpharmint.net Beyond medicine, these compounds are utilized as ligands in catalysis, as components in the synthesis of agrochemicals like herbicides and insecticides, and in the development of advanced materials such as polymers and dyes. prepchem.comnih.gov The unique electronic properties of the pyridine ring, a six-membered aromatic system containing one nitrogen atom, make it a versatile building block in organic synthesis. uspto.gov

Strategic Importance of Chlorinated and Aminated Pyridines in Organic Synthesis

The introduction of chloro and amino groups onto the pyridine ring significantly enhances its synthetic utility. Halogenated pyridines are crucial intermediates for creating more complex molecules through cross-coupling reactions, such as the Suzuki and Heck reactions, and nucleophilic substitution. pharmint.net The chlorine atom serves as a versatile leaving group, allowing for the introduction of a wide range of other functional groups. uspto.gov

Amination of the pyridine ring is another key synthetic strategy. The amino group can be introduced directly or via precursor functional groups. uni.lu Aminopyridines are not only valuable for their own biological activities but also serve as precursors for further chemical transformations. nih.gov The presence of both an amino and a chloro group on the same pyridine ring, as seen in (5-Amino-6-chloropyridin-3-yl)methanol, creates a multifunctional platform. This combination allows for selective and sequential reactions, providing a pathway to a diverse range of more complex substituted pyridines. The relative positions of these substituents are crucial, as they influence the reactivity and regioselectivity of subsequent chemical modifications.

Current Landscape and Future Opportunities for Research on this compound

Currently, this compound is recognized primarily as a chemical building block. Its availability from commercial suppliers, identified by the CAS number 321845-13-0, makes it an accessible starting material for synthetic chemists. bldpharm.comsigmaaldrich.cn While specific, in-depth research studies on this particular isomer are not extensively documented in peer-reviewed literature, its structural features suggest significant potential for future research.

The combination of an amino group, a chloro atom, and a hydroxymethyl group on the pyridine core presents multiple reactive sites. This trifunctional nature allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. Future research opportunities likely lie in its application in medicinal chemistry and materials science. For instance, it could serve as a key intermediate in the synthesis of novel kinase inhibitors or other biologically active compounds, where the specific substitution pattern is crucial for target binding. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing further avenues for derivatization. The amino group can be acylated or used in coupling reactions, while the chloro group can be substituted or used in cross-coupling reactions. The exploration of these synthetic pathways could lead to the discovery of new compounds with valuable properties.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 321845-13-0 bldpharm.comsigmaaldrich.cn
Molecular Formula C6H7ClN2O cmxx.com
SMILES OCC1=CC(N)=C(Cl)N=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O B3189417 (5-Amino-6-chloropyridin-3-yl)methanol CAS No. 321845-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-6-chloropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUMYTNCDWNIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294628
Record name 5-Amino-6-chloro-3-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321845-13-0
Record name 5-Amino-6-chloro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321845-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-chloro-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 6 Chloropyridin 3 Yl Methanol

Retrosynthetic Analysis of the (5-Amino-6-chloropyridin-3-yl)methanol Scaffold

A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the molecule at key positions. The primary disconnections involve functional group interconversion (FGI) and breaking the pyridine (B92270) ring to reveal simpler, more accessible starting materials.

One logical approach begins with the FGI of the hydroxymethyl group at the C-3 position, leading back to a carboxylic acid or an ester, such as methyl 6-amino-5-chloro-nicotinate. This intermediate is valuable as the ester can be readily reduced to the target alcohol. Further disconnection can target the substituents on the pyridine ring. The amino and chloro groups can be envisioned as being introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitable pyridine precursor.

A more fundamental disconnection breaks the pyridine ring itself. This approach considers classical pyridine syntheses where the ring is constructed from acyclic precursors. For instance, a [3+3] cycloaddition strategy would involve disconnecting the ring to form two three-carbon fragments. Alternatively, methods like the Hantzsch or Bohlmann-Rahtz syntheses suggest breaking the molecule down into dicarbonyl compounds, enamines, or ynones, which would assemble to form the substituted pyridine core in a single convergent step. advancechemjournal.comorganic-chemistry.org This latter approach allows for the strategic placement of substituents prior to ring formation.

Conventional Approaches to the Pyridine Core of the Compound

Conventional methods for constructing polysubstituted pyridine rings are well-established and offer robust, albeit sometimes harsh, pathways to the core structure of this compound. nih.gov

Hantzsch Dihydropyridine Synthesis: This is one of the most classic methods, involving a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.gov To adapt this for the target molecule, one would require precursors that already contain the necessary functionalities or can be easily converted. The initial product is a dihydropyridine, which must be oxidized in a subsequent step to afford the aromatic pyridine ring. organic-chemistry.org

Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to substituted pyridines without requiring a final oxidation step. organic-chemistry.orgwikipedia.org It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration. organic-chemistry.orgresearchgate.net The versatility of this reaction allows for the synthesis of various tri- and tetrasubstituted pyridines by choosing appropriately substituted starting materials. organic-chemistry.org Modifications using Brønsted acid catalysts can enable the reaction to proceed in a single step under continuous flow conditions. beilstein-journals.org

Other Condensation and Cycloaddition Strategies: Various other condensation reactions exist that construct the pyridine ring from 1,5-dicarbonyl compounds and an ammonia source. researchgate.net Furthermore, [4+2] cycloaddition reactions, where a nitrogen atom is part of either the diene or dienophile, represent a key strategy for assembling the pyridine ring with specific substitution patterns. nih.gov

Modern Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry offers powerful catalytic tools for the functionalization of pre-existing pyridine rings. These methods provide high regioselectivity and functional group tolerance, making them ideal for the late-stage introduction of substituents. thieme-connect.combeilstein-journals.org

Transition-Metal Catalyzed Functionalizations (e.g., Benzylic Arylation)

Transition-metal catalysis has revolutionized pyridine chemistry, primarily through C-H activation and cross-coupling reactions. thieme-connect.comresearchgate.netnih.gov These methods allow for the direct introduction of alkyl, aryl, and other groups onto the pyridine core. beilstein-journals.org For the synthesis of this compound, a pre-functionalized pyridine could be further elaborated using these techniques. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce the amino group, or a directed C-H functionalization could install the hydroxymethyl precursor at the C-3 position. Various transition metals, including palladium, nickel, rhodium, and iridium, have been employed to catalyze such transformations with high efficiency and selectivity. thieme-connect.combeilstein-journals.org

Table 1: Examples of Transition-Metal Catalyzed Pyridine Functionalizations
Catalyst SystemReaction TypeTarget PositionReference
Palladium (Pd) complexesC-H ArylationC2, C3, C4 thieme-connect.comresearchgate.net
Nickel (Ni) / Lewis AcidC-4 AlkylationC4 researchgate.net
Iridium (Ir) complexesC-H Addition to AldehydesC3 (meta) researchgate.net
Rhodium (Rh) complexesAsymmetric Conjugate Additionβ-position of alkenyl pyridines chim.it
Copper (Cu) complexesN-imination of boronic acidsN/A nih.gov

Organocatalytic and Metal-Free Approaches

In recent years, organocatalysis and metal-free reactions have emerged as powerful alternatives to transition-metal catalysis, often offering complementary reactivity and avoiding metal contamination in the final product. nih.gov Photochemical methods, for instance, can generate pyridinyl radicals from pyridinium ions, which then couple with other radicals to functionalize the pyridine ring. unibo.iticiq.orgacs.org This strategy allows for distinct positional selectivity compared to classical Minisci-type reactions. unibo.itresearchgate.net Dithiophosphoric acid has been identified as a versatile organocatalyst that can act as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor in a single photochemical cycle. unibo.iticiq.org These metal-free approaches provide novel pathways for C-H functionalization to install the required substituents on the pyridine scaffold. unibo.itresearchgate.net

Stereoselective Synthesis and Enantiomeric Enrichment Considerations for Chiral Analogues

While this compound itself is achiral, the development of synthetic routes to chiral analogues is of significant interest. Chiral pyridine motifs are prevalent in pharmaceuticals and bioactive natural products. chim.itnih.gov

The synthesis of chiral analogues could be achieved by modifying the hydroxymethyl group into a secondary alcohol, creating a stereocenter. The enantioselective synthesis of such a compound would require an asymmetric reduction of a corresponding ketone precursor. Catalytic asymmetric reduction of pyridyl ketones using chiral catalysts, such as Noyori's ruthenium-BINAP systems, is a well-established method for producing chiral pyridyl alcohols with high enantiopurity. chim.it

Alternatively, a prochiral alkenyl pyridine could undergo an asymmetric conjugate addition reaction. nih.gov Copper-catalyzed systems employing chiral diphosphine ligands have been shown to be highly effective for the asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.govnih.gov This approach would establish a stereocenter adjacent to the pyridine ring, which could then be further elaborated to the desired chiral analogue. The development of catalytic asymmetric methods is crucial as they offer a more efficient and atom-economical approach compared to the use of chiral auxiliaries or the resolution of racemic mixtures. chim.it

Green Chemistry Principles and Sustainable Synthetic Routes to the Compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is essential for developing environmentally benign and sustainable processes. frontiersin.orgfrontiersin.orgeresearchco.com Key areas of focus include the use of greener solvents, alternative energy sources, and catalyst recycling.

Solvent Selection and Solvent-Free Conditions: A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. rasayanjournal.co.in Water, ionic liquids, and bio-based solvents like 2-methyltetrahydrofuran are being explored as greener alternatives for heterocyclic synthesis. frontiersin.org Furthermore, solvent-free reaction conditions, often facilitated by techniques like ball milling or microwave irradiation, can significantly reduce waste and simplify product purification. rasayanjournal.co.intandfonline.com

Energy Efficiency and Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times. rasayanjournal.co.in This technology is particularly effective for condensation reactions used in pyridine synthesis. Photochemical methods, as discussed in the context of organocatalysis, also represent an energy-efficient activation strategy. unibo.it

Catalysis and Atom Economy: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. frontiersin.org Synthetic strategies should also be designed to maximize atom economy, meaning that the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions, such as the Hantzsch synthesis, are excellent examples of atom-economical processes. frontiersin.org

Table 2: Application of Green Chemistry Principles to Pyridine Synthesis
Green Chemistry PrincipleApplication in Pyridine SynthesisPotential BenefitReference
Safer SolventsUse of water, ionic liquids, or bio-based solvents.Reduced toxicity and environmental impact. frontiersin.org
Energy EfficiencyMicrowave irradiation, photochemical activation.Faster reactions, lower energy consumption. unibo.itrasayanjournal.co.in
CatalysisUse of recyclable heterogeneous catalysts, organocatalysts.Reduced waste, avoidance of toxic metals. frontiersin.org
Atom EconomyMulticomponent reactions (e.g., Hantzsch, Bohlmann-Rahtz).High efficiency, minimal byproduct formation. nih.gov
Waste PreventionSolvent-free synthesis (e.g., ball milling).Elimination of solvent waste, simpler purification. tandfonline.com

Reactivity and Reaction Mechanisms of 5 Amino 6 Chloropyridin 3 Yl Methanol

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring's electron-deficient nature, a result of the electronegative nitrogen atom, makes it generally less reactive towards electrophilic substitution compared to benzene (B151609) but more susceptible to nucleophilic attack. uoanbar.edu.iqgcwgandhinagar.com The substituents on the ring of (5-Amino-6-chloropyridin-3-yl)methanol further modulate this reactivity.

Nitration: The nitration of aminopyridines can be complex. For instance, the nitration of 2-aminopyridine (B139424) can yield a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. sapub.org The regiochemistry is not solely determined by steric hindrance but by electronic factors, including the potential for "electric hindrance" from repulsion between positive charges in the reaction intermediate. sapub.orgresearchgate.net In strongly acidic media, the amino group can be protonated, which deactivates the ring towards electrophilic attack. sapub.org Alternatively, nitration can occur on the exocyclic nitrogen to form a nitraminopyridine intermediate, which can then rearrange. sapub.org

Substitution Reactions: The amino group itself can undergo various substitution reactions. For example, N-acylation and N-sulfonylation are common transformations for aminopyridines. nih.gov The reactivity of the amino group is also evident in diazotization reactions. In dilute mineral acid, aminopyridines can form diazonium ions, which are often unstable and can rapidly hydrolyze to the corresponding hydroxy compounds. rsc.org

Table 1: Examples of Reactions Involving the Amino Group in Aminopyridine Systems

Reaction TypeReagentsProduct TypeNotes
NitrationNitrating mixture (e.g., HNO₃/H₂SO₄)NitropyridineRegioselectivity is complex and can lead to isomer mixtures. sapub.orgresearchgate.net
DiazotizationNitrous acid (e.g., NaNO₂/HCl)Diazonium saltOften unstable, leading to subsequent hydrolysis. rsc.org
N-AcylationAcid chlorides, AnhydridesN-AcylaminopyridineA common derivatization reaction. nih.gov
N-SulfonylationSulfonyl chloridesN-SulfonylaminopyridineAnother common derivatization. nih.gov

The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction, particularly for substituents at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate. vaia.commyttex.net While the chlorine in this compound is at the 6-position (equivalent to the 2-position due to symmetry), its reactivity is influenced by the other substituents.

The rate of nucleophilic displacement is significantly affected by the electronic properties of other groups on the ring. Electron-withdrawing groups generally enhance the rate of substitution. nih.govchegg.com In the case of this compound, the amino group is electron-donating, which could potentially decrease the reactivity of the chlorine atom towards nucleophilic attack compared to an unsubstituted chloropyridine. However, the hydroxymethyl group may have a modest electronic influence.

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiols. For example, 2-chloropyridines react with various nucleophiles to give substituted pyridines. wikipedia.org

Table 2: Factors Influencing Nucleophilic Displacement of Chlorine in Chloropyridines

FactorInfluence on ReactivityExplanation
Position of Chlorine2- and 4-positions are more reactive than the 3-position. uoanbar.edu.iqvaia.comThe nitrogen atom can better stabilize the negative charge in the Meisenheimer intermediate. vaia.com
Other Ring SubstituentsElectron-withdrawing groups increase reactivity; electron-donating groups decrease it. nih.govchegg.comThey further stabilize or destabilize the negatively charged intermediate.
NucleophileStronger nucleophiles react faster.The rate of reaction is dependent on the nucleophilicity of the attacking species.

Transformations Involving the Hydroxymethyl Moiety (e.g., Oxidation, Esterification)

The hydroxymethyl group at the C3 position is a primary alcohol and can undergo typical alcohol reactions.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant will determine the final product. Milder oxidizing agents would yield the corresponding pyridine-3-carboxaldehyde, while stronger conditions would lead to the formation of 5-amino-6-chloronicotinic acid.

Esterification: The hydroxymethyl group can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by an acid. A common method for the esterification of amino acids, which also possess an amino group, involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). researchgate.netnih.govresearchgate.net This suggests that similar conditions could be applicable for the esterification of this compound, although care must be taken to avoid side reactions with the amino group.

Mechanistic Elucidation of Key Reactions Involving the Compound

Understanding the detailed mechanisms of reactions involving this compound relies on a combination of spectroscopic and computational methods.

Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates in chemical reactions.

NMR Spectroscopy: Can be used to observe the formation of intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions. nih.govresearchgate.net Changes in chemical shifts can provide information about the electronic distribution in the intermediate.

Infrared (IR) Spectroscopy: Useful for identifying functional groups in intermediates. For example, in the reaction of chlorine atoms with pyridine, IR spectroscopy was used to identify the 1-chloropyridinyl radical as a major product. nih.gov

UV-Vis Spectroscopy: Can monitor the progress of a reaction and detect the formation of colored intermediates. For example, the formation of Meisenheimer complexes often results in colored solutions that can be studied by UV-Vis spectroscopy. mdpi.com

Mass Spectrometry: Can be used to identify the products of a reaction and, in some cases, to detect intermediates. Tandem mass spectrometry can provide structural information about the detected ions. researchgate.net

In a study of a modular pyridine synthesis, thin-layer chromatography (TLC) was used to observe a transient, colored intermediate, which was presumed to be a 3-azatriene. nih.gov

Computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms.

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and to predict the structures of these species. nih.govdigitellinc.com This information can be used to determine the most likely reaction mechanism and to understand the factors that control the reactivity and selectivity of a reaction. For example, DFT calculations have been used to study the mechanism of pyridine ring-opening reactions at rhenium(I) carbonyl complexes, elucidating a multi-step pathway involving C-C coupling and ring contraction. nih.gov

Molecular Orbital Calculations: These calculations can provide insights into the electronic structure of molecules and how this influences their reactivity. For instance, calculations of the change in Gibbs free energy have been used to verify the presence of a Meisenheimer complex in the substitution reaction of 2-chloropyridines and its influence on the reaction rate. nih.govresearchgate.net Frontier molecular orbital (FMO) theory can also be used to predict the reactivity of different sites in a molecule. For chloropyridines, the LUMO (Lowest Unoccupied Molecular Orbital) is key to understanding their reactivity towards nucleophiles. wuxiapptec.com

Insufficient Data to Profile Reactivity and Selectivity of this compound

Despite a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to generate a detailed article on the reactivity, reaction mechanisms, and chemo-, regio-, and stereoselectivity of the chemical compound this compound.

The investigation did not yield specific examples of reactions where this compound serves as a reactant, which is essential for a thorough analysis of its chemical behavior and selectivity. General principles of pyridine chemistry suggest that the amino, chloro, and methanol functional groups on the pyridine ring will each influence its reactivity. The amino group is typically activating and ortho-, para-directing for electrophilic substitution, while the chloro group is deactivating but also ortho-, para-directing. The hydroxymethyl group can undergo reactions typical of a primary alcohol.

However, without concrete experimental data from studies involving this compound, any discussion of its chemo-, regio-, and stereoselectivity would be purely speculative. Scientific articles and patents detailing the use of this specific compound in synthesis are not readily accessible, preventing a factual and evidence-based analysis as requested.

Further research and publication of studies involving this compound are required to provide the necessary data to profile its chemical properties in detail.

Derivatization and Structure Reactivity/structure Property Relationship Srp Investigations of 5 Amino 6 Chloropyridin 3 Yl Methanol Excluding Biological Efficacy and Clinical Data

Synthesis of Analogues and Homologs with Varied Functional Groups

The generation of analogues and homologs of (5-Amino-6-chloropyridin-3-yl)methanol is achieved through various synthetic strategies that modify the core structure or its substituents. These methods allow for the introduction of a wide array of chemical functionalities, expanding the chemical space around the parent molecule.

A fundamental approach to creating analogues involves the substitution of existing groups on the pyridine (B92270) ring. For instance, the synthesis of multisubstituted aminopyridines has been accomplished, allowing for the manipulation of substituents at multiple positions on the ring. mdpi.com This can involve building the pyridine ring from precursors already bearing the desired functional groups.

More advanced strategies involve the transformation of the pyridine core itself. One such method is a pyridine-to-benzene transformation, which proceeds through ring-opening, olefination, electrocyclization, and aromatization to achieve a nitrogen-to-carbon skeletal edit. nih.gov This powerful technique enables the conversion of pyridines into benzene (B151609) analogues, where a new functionalized carbon atom replaces the ring nitrogen. nih.gov This approach has been used to install diverse functionalities, including aliphatic ketones, aryl ketones, nitriles, amides, and esters. nih.gov

Homologation, the process of extending a carbon chain, can also be applied. For example, strategies for the synthesis of β-amino acids, which can be seen as homologues of α-amino acids, include methods like the Arndt-Eistert homologation and palladium-catalyzed aminocarbonylation of alkenes. illinois.edu These principles can be applied to extend the carbon backbone of substituents attached to the pyridine ring. The table below summarizes various synthesized analogues based on the aminopyridine scaffold.

Table 1: Examples of Synthesized Aminopyridine Analogues and Derivatives This is an interactive table. You can sort and filter the data.

Compound Name Base Scaffold Key Functional Groups Reference
(6-Aminopyridin-3-yl)methanol Aminopyridine Primary Amine, Hydroxymethyl nih.gov
(6-amino-5-chloropyridin-3-yl)methanol Aminopyridine Primary Amine, Chloro, Hydroxymethyl uni.lu
(5-Aminopyridin-2-yl)methanol Aminopyridine Primary Amine, Hydroxymethyl nih.gov
(6-(Methylamino)pyridin-3-yl)methanol Aminopyridine Secondary Amine, Hydroxymethyl bldpharm.com
1-(6-Aminopyridin-3-yl)ethan-1-ol Aminopyridine Primary Amine, Secondary Alcohol bldpharm.com
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate Aminopyridine Tertiary Amine, Phenyl, Diethyl Ester mdpi.com

Systematic Functionalization of the Pyridine Ring (e.g., at C-2, C-4, C-5)

Systematic functionalization of the pyridine ring of this compound is critical for a detailed exploration of structure-property relationships. This involves the regioselective introduction of new substituents at specific carbon atoms of the heterocyclic core.

Direct C-H functionalization is a powerful tool for this purpose. mdpi.com Although often applied to fused heterocyclic systems, the principles of direct arylation can be extended to single-ring systems like pyridine. mdpi.com These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon bonds at specific C-H positions, enabling the introduction of aryl groups. mdpi.com The regioselectivity of such reactions can be controlled by various factors, including the choice of catalyst, ligand, and directing groups present on the pyridine ring. mdpi.com

For example, studies on other substituted pyridines have demonstrated the manipulation of groups at positions C-3, C-4, and C-6, showcasing the feasibility of targeted functionalization. mdpi.com The inherent electronic properties of the pyridine ring, influenced by the existing amino, chloro, and hydroxymethyl groups, will direct the position of further substitution.

A more profound modification involves skeletal editing, such as the previously mentioned nitrogen-to-carbon transmutation. nih.gov This method effectively functionalizes the position of the original nitrogen atom (C-1 position in pyridine nomenclature) by replacing it with a carbon atom bearing a new functional group. nih.gov This strategy has been shown to be effective for both para- and meta-substituted pyridines, allowing for the installation of a variety of functionalized carbon atoms in place of the nitrogen. nih.gov

Chemical Modifications at the Hydroxymethyl and Amino Substituents

The hydroxymethyl and amino groups of this compound are key sites for chemical modification, allowing for fine-tuning of the molecule's properties. A variety of chemical transformations can be applied to these functional groups.

Modifications of the Amino Group: The primary amino group can be readily modified through several standard reactions.

Acylation: The amine can be converted to an amide, such as an acetamido group, which can alter properties like hydrogen bonding capacity and polarity. nih.gov

Alkylation: The amine can undergo alkylation to form secondary or tertiary amines. For example, reductive amination using an aldehyde (like formaldehyde) and a reducing agent (like pyridine-borane complex) is a common method for methylation. nih.gov

Dealkylation: In cases where the amine is protected or substituted (e.g., with a tert-butyl group), this group can be cleaved to reveal the primary amine. mdpi.com

Modifications of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be transformed into other functionalities.

Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and oxidizing agent used.

Esterification/Etherification: The hydroxyl group can be converted into an ester or an ether, which impacts steric bulk and polarity.

Reduction (from a precursor): In some synthetic routes, the hydroxymethyl group itself is formed via the reduction of a corresponding ester or carboxylic acid group using a reducing agent like lithium aluminium hydride. mdpi.com

The table below outlines some of these functional group interconversions.

Table 2: Examples of Chemical Modifications at Substituent Groups This is an interactive table. You can sort and filter the data.

Starting Group Reaction Type Resulting Group Reference
Primary Amine Acylation Acetamide nih.gov
Primary Amine Reductive Alkylation Dimethylamine nih.gov
Tertiary Butyl Amine Cleavage (Dealkylation) Primary Amine mdpi.com
Ester Hydrolysis Carboxylic Acid mdpi.com

Elucidation of Structure-Reactivity/Structure-Property Relationships

Understanding the relationship between a molecule's structure and its reactivity or properties (SRP) is a fundamental goal of chemical derivatization. By systematically altering the structure of this compound and its analogues, researchers can correlate these changes with observable chemical and physical characteristics.

Structure-Reactivity Relationships: The reactivity of the pyridine scaffold can be significantly influenced by its substituents. For example, in the N-to-C transmutation reaction, Density Functional Theory (DFT) calculations have revealed that the electronic nature of substituents on the pyridine ring affects the electrocyclization step of the transformation. nih.gov This demonstrates a direct link between the molecular structure and its propensity to undergo a specific chemical reaction.

Structure-Property Relationships: Physicochemical properties are also highly dependent on molecular structure.

Fluorescent Properties: Studies on substituted aminopyridines have shown that modifications to the scaffold dramatically alter their fluorescent properties. mdpi.com Changes in substituents on the amine group and at various positions on the pyridine ring lead to significant shifts in the excitation (λex) and emission (λem) wavelengths, as well as the fluorescence quantum yield (Φ). mdpi.com This relationship is crucial for the design of molecular probes.

Physicochemical Parameters: The introduction or modification of functional groups alters properties such as polarity, solubility, and crystal packing. For instance, the dihedral angle between the pyridine and an attached phenyl ring in a derivative was precisely determined by X-ray diffraction to be 22.63°. nih.gov Furthermore, computational methods can predict physicochemical properties like the collision cross-section (CCS), which relates to the molecule's size and shape in the gas phase. The predicted CCS for the [M+H]+ adduct of a related compound, (6-amino-5-chloropyridin-3-yl)methanol, is 128.5 Ų. uni.lu

Molecular Similarity: In the context of chemical space, even minor structural changes can alter a molecule's similarity to others. The replacement of a methyl group with fluorine or the shift of a functional group from a para to a meta position can significantly change calculated similarity scores, which are used to quantify structure-property relationships. nih.gov

Table 3: Structure-Property Relationship for Fluorescent Aminopyridine Derivatives This is an interactive table. You can sort and filter the data.

Compound Description λex (nm) λem (nm) Quantum Yield (Φ) Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate 390 485 0.32 mdpi.com
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate 390 485 0.32 mdpi.com
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate (cleaved t-butyl) - - No Fluorescence mdpi.com
2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylic acid (hydrolyzed ester) - - 0.31 mdpi.com

High-Throughput Synthesis and Library Generation for Chemical Space Exploration

To efficiently explore the vast number of potential derivatives of this compound, modern approaches utilize high-throughput synthesis (HTS) and the concept of chemical space exploration. researchgate.netyoutube.com Chemical space is a multidimensional concept where all possible molecules are organized based on their structure and properties. nih.gov

Instead of synthesizing compounds one by one, library generation involves the creation of large, combinatorial collections of related molecules. nih.gov This can be done physically through HTS techniques or virtually by creating computational databases of molecules that are synthetically accessible. nih.govresearchgate.net These "make-on-demand" virtual libraries, offered by vendors like Enamine and WuXi LabNetwork, can contain billions or even trillions of compounds. nih.govyoutube.com

The exploration of this chemical space, or "SAR-by-Space," allows researchers to navigate vast collections of virtual compounds to find molecules with desired properties. nih.gov This process often uses structure-based or ligand-based computational methods. youtube.com For example, one could search a virtual library for analogues of this compound that share key pharmacophoric features, such as hydrogen bond donors/acceptors and aromatic centers, but possess different core scaffolds—a process known as scaffold hopping. youtube.com This computational screening identifies promising candidates that can then be prioritized for actual synthesis, dramatically accelerating the discovery and optimization process compared to traditional, linear synthesis campaigns. researchgate.net

Theoretical and Computational Studies of 5 Amino 6 Chloropyridin 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For a compound like (5-Amino-6-chloropyridin-3-yl)methanol, methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. oaji.netresearchgate.net

These calculations reveal key aspects of the molecule's electronic structure. The distribution of electron density, for instance, is visualized through the Molecular Electrostatic Potential (MEP) map. In such a map, regions of negative potential, typically around the nitrogen and oxygen atoms, indicate likely sites for electrophilic attack, while positive potential regions highlight areas susceptible to nucleophilic attack. oaji.net

A critical aspect of electronic structure is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. oaji.netresearchgate.net A smaller gap suggests higher reactivity. For substituted pyridines, the HOMO is often distributed across the entire molecule, while the LUMO might be more localized on the pyridine (B92270) ring. oaji.net

Table 1: Representative Quantum Chemical Properties for a Substituted Pyridine Derivative (Note: Data are illustrative, based on typical values for similar compounds calculated at the B3LYP/6-311++G(d,p) level, as specific data for this compound is not readily available in the cited literature.)

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVCorrelates with the ability to donate an electron.
LUMO Energy-1.2 eVCorrelates with the ability to accept an electron.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the hydroxymethyl group to the pyridine ring. Conformational analysis is employed to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. researchgate.net This is typically done by systematically rotating the dihedral angle of the C-C-O-H bond and calculating the potential energy at each step.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time, often in the presence of a solvent like water. biointerfaceresearch.com An MD simulation of this compound would reveal how the molecule interacts with its environment and how its conformation fluctuates under thermal motion. nih.gov This is particularly important for understanding its solubility and how it might interact with other molecules in a solution. The simulations can track the formation and breaking of hydrogen bonds between the amino and hydroxyl groups of the molecule and surrounding water molecules. biointerfaceresearch.com

Prediction of Reactivity and Selectivity via Computational Descriptors

Quantum chemical calculations provide a suite of descriptors that can predict the reactivity and selectivity of this compound. The Fukui function, for example, is a local reactivity descriptor that indicates the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a broader picture of the molecule's reactivity. oaji.net These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for predicting how this compound might behave in a chemical reaction, for instance, which atom is most likely to be attacked by a reagent. For substituted pyridines, the nitrogen atom and specific carbon atoms in the ring are often identified as reactive centers. dergipark.org.trresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are for illustrative purposes, based on general principles and data for analogous compounds.)

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to deformation of electron cloud.
Electrophilicity Index (ω)χ²/2ηPropensity to accept electrons.

Simulation of Spectroscopic Properties for Enhanced Experimental Interpretation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecule's structure and aid in the interpretation of experimental results. brylinski.org

Infrared (IR) and Raman Spectra: The vibrational frequencies of this compound can be calculated using DFT. nih.gov These theoretical spectra can help in assigning the vibrational modes observed in experimental IR and Raman spectroscopy, such as the stretching and bending of the N-H, O-H, C-N, C-Cl, and C-O bonds. nih.gov

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These predicted shifts are crucial for interpreting experimental NMR spectra, helping to assign each peak to a specific atom in the molecule.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule. semanticscholar.orgresearchgate.net This allows for the assignment of electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heteroaromatic compounds. scispace.com The solvent environment can also be included in these simulations to account for solvatochromic shifts. nih.gov

In Silico Screening for Molecular Interactions (Excluding Biological/Clinical Targets)

Molecular docking and other in silico screening methods can be used to explore the non-covalent interactions of this compound with other molecules or surfaces, excluding biological targets like enzymes or receptors. mdpi.comnih.gov For example, one could investigate its interaction with materials like graphene or carbon nanotubes, which is relevant for applications in materials science and nanotechnology.

These simulations can predict the preferred binding orientation and calculate the interaction energy, providing insights into the strength and nature of the interaction. The primary forces at play in such interactions would likely include:

Hydrogen bonding: Involving the amino and hydroxyl groups of the molecule. mdpi.com

π-π stacking: Between the pyridine ring and other aromatic systems. nih.gov

Hydrophobic interactions: Involving the chlorinated pyridine core.

By understanding these fundamental molecular interactions, it is possible to predict how this compound might behave in various chemical and material science contexts. For instance, its ability to interact with different surfaces could be relevant for its use in catalysis or as a component in novel materials.

An in-depth examination of the chemical compound this compound requires sophisticated analytical methodologies to ensure accurate characterization, purification, and structural confirmation. In a research context, moving beyond basic identification is crucial for understanding its chemical behavior, reaction kinetics, and potential applications. This article focuses exclusively on the advanced analytical techniques employed in the comprehensive study of this compound.

Applications of 5 Amino 6 Chloropyridin 3 Yl Methanol As a Chemical Building Block and Research Probe

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

The molecular architecture of (5-Amino-6-chloropyridin-3-yl)methanol, featuring nucleophilic amino and hydroxyl groups, an electrophilic carbon center bearing a chlorine atom, and an aromatic pyridine (B92270) core, positions it as a valuable intermediate in multi-step organic syntheses. Its functional groups can be selectively modified to construct a variety of heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

The amino group on the pyridine ring can act as a nucleophile or be transformed into other functional groups, serving as a handle for building complex molecular frameworks. For instance, amino groups on heterocyclic rings are frequently used as starting points for the synthesis of fused-ring systems through cyclization reactions. Multi-component reactions (MCRs), which allow for the construction of complex products in a single step from three or more reactants, often utilize amino-substituted heterocycles. Research on related amino-heterocycles, such as 2-aminoimidazoles and 5-aminopyrazoles, has demonstrated their utility in efficient, one-pot syntheses of novel N-fused ring systems when reacted with aldehydes and isocyanides. nih.govbeilstein-journals.orgnih.gov For example, the zirconium(IV) chloride-catalyzed three-component reaction of 2-aminoimidazoles with various aldehydes and isocyanides yields a library of 5-aminoimidazo[1,2-a]imidazoles. nih.govresearchgate.net This strategy highlights how the amino functionality of this compound could be leveraged to produce diverse molecular libraries.

Furthermore, amino acids themselves are used as versatile starting materials for synthesizing fused heterocyclic systems like triazino-, triazepino-, and triazocinoquinazolinones, showcasing a pathway where an amino-functionalized core is elaborated into larger, polycyclic structures with potential biological activity. nih.gov The reactivity of the amino group, combined with the other functionalities on the this compound ring, provides a platform for creating diverse heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Synthesized from Amino-Substituted Precursors

Precursor Type Reaction Type Resulting Heterocyclic System Reference
2-Aminoimidazole Three-Component Reaction 5-Aminoimidazo[1,2-a]imidazole nih.gov
5-Aminopyrazole Condensation/Cyclization Pyrazolopyridine frontiersin.org
3-Aminoquinazolinone Cyclization Triazepinoquinazolinone nih.gov

Integration into the Design and Synthesis of Advanced Functional Materials

Substituted pyridines are integral components in the design of advanced functional materials due to their electronic properties, coordination ability, and structural rigidity. This compound serves as a potential building block for such materials, including polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs).

The pyridine nucleus is electron-deficient and can be incorporated into materials for applications in electronics and photonics. For example, pyridine–pyrene integrated systems have been developed as hole-transporting materials (HTMs) for OLEDs, where the pyridine acts as an acceptor unit. nih.gov The functional groups on this compound, such as the hydroxyl group, could be used to polymerize or graft the molecule onto surfaces or into larger macromolecular structures.

In the field of porous materials, pyridine-based ligands are widely used for the construction of MOFs. Terpyridine ligands, which can be synthesized from pyridine precursors, readily form complexes with metals to create structured, porous materials for applications in catalysis and gas storage. mdpi.com The bifunctional nature of this compound (with its ability to coordinate via the pyridine nitrogen and potentially form other bonds via its substituents) makes it an attractive candidate for creating bespoke linkers for MOFs. Similarly, porphyrins functionalized with pyridine substituents have been shown to self-assemble into nanostructures like nanotubes, driven by electrostatic forces and hydrogen bonding, for use in molecular electronics and sensors. mdpi.com

Table 2: Role of Pyridine Derivatives in Functional Materials

Material Class Pyridine Derivative Role Potential Application Reference
OLEDs Component of Hole-Transporting Material Displays, Lighting nih.gov
MOFs/Metallopolymers Ligand for Metal Coordination Catalysis, Gas Storage mdpi.com
Porphyrin Assemblies Peripheral Substituent Molecular Electronics, Sensors mdpi.com

Role as a Ligand Precursor in Coordination Chemistry Research

The field of coordination chemistry relies on ligands that can bind to metal ions to form complexes with specific geometries, electronic properties, and reactivities. This compound is well-suited to act as a ligand precursor. The pyridine nitrogen atom possesses a lone pair of electrons, making it a classic coordination site for a wide range of transition metals. Additionally, the amino and hydroxymethyl groups can also participate in coordination, allowing the molecule to act as a monodentate, bidentate, or bridging ligand.

Studies on structurally related compounds confirm this potential. For instance, 2-pyridylmethanol has been used to synthesize complexes with various transition metals, where it acts as a bidentate N- and O-donor ligand. researchgate.net Similarly, 5-amino-2-cyanopyridine reacts with metal salts to form complexes where the resulting carboximidate ligand coordinates to the metal center. ias.ac.in These examples demonstrate that the aminopyridine methanol (B129727) scaffold can effectively chelate metal ions.

The specific coordination mode of this compound would depend on the metal ion, the reaction conditions, and the presence of other co-ligands. It could potentially form:

Monodentate complexes by coordinating solely through the pyridine nitrogen.

Bidentate chelate complexes by coordinating through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring.

Bridging complexes , where the ligand links two or more metal centers, potentially leading to the formation of coordination polymers.

The electronic and steric effects of the chloro and hydroxymethyl substituents would also influence the properties of the resulting metal complexes, such as their stability, color, and catalytic activity.

Development of Chemical Probes Based on the Compound for Fundamental Mechanistic Studies

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function in a cellular environment. mskcc.org The development of these tools is a cornerstone of chemical biology. The aminopyridine scaffold is a feature of many biologically active molecules and can serve as a core structure for the design of novel chemical probes.

This compound provides a versatile platform for creating such probes. The amino and hydroxyl groups are ideal handles for attaching reporter groups (like fluorophores or biotin) or reactive groups for covalent labeling.

Fluorescent Probes : Aminopyridine derivatives are known to exhibit fluorescence. mdpi.com By modifying the substituents on the this compound scaffold, its fluorescent properties could be tuned. For example, a ratiometric fluorescence probe for zinc ions (Zn²⁺) was developed based on a 6-amino-2,2′-bipyridine scaffold, where the aminopyridine core acts as both the chelator and the fluorescent reporter. nih.govmdpi.com

PET Imaging Probes : The aminopyridine moiety is present in molecules developed for positron emission tomography (PET), a non-invasive imaging technique. Recently, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine were developed as PET probes for imaging α-synuclein aggregates, which are hallmarks of Parkinson's disease. mdpi.com The structural similarity of the 6-methoxypyridin-3-yl core to the 6-chloropyridin-3-yl-methanol scaffold highlights the potential of this class of compounds in neuroimaging.

Labeled Ligands : For studying receptors, the compound could be derivatized to create labeled ligands. For example, fluorescent and biotinylated derivatives of ligands for the human 5-HT₆ receptor have been synthesized to enable direct visualization of the receptor in cells. nih.gov The functional groups on this compound allow for the straightforward attachment of such tags.

The development of probes from this scaffold would involve synthetic modifications to optimize affinity, selectivity, and reporting properties for a specific biological question. nih.gov

Supramolecular Chemistry and Self-Assembly Studies Involving the Compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. This compound possesses multiple functional groups capable of participating in key non-covalent interactions, making it a candidate for studies in self-assembly and crystal engineering.

The primary interactions that could drive the self-assembly of this compound are:

Hydrogen Bonding : The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. These can form extensive networks, linking molecules together into tapes, sheets, or three-dimensional frameworks. The pyridine nitrogen can also act as a hydrogen bond acceptor. The study of self-assembly systems often involves molecules with multiple hydrogen bonding sites, such as ureidopyrimidinone (UPy) or cytosine derivatives, which form highly stable, directional arrays. ucl.ac.uk

π-π Stacking : The aromatic pyridine ring can interact with adjacent rings through π-π stacking, an attractive non-covalent interaction that helps to organize aromatic molecules in the solid state and in solution.

Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

These non-covalent interactions are fundamental to the self-assembly of many biological and synthetic systems. For example, the self-assembly of amino acids and their derivatives into ordered nanostructures is driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. d-nb.infobeilstein-journals.orgmdpi.com Similarly, porphyrin-based systems can be designed to self-assemble via hydrogen bonding and π-π interactions to create functional materials. cityu.edu.hk The combination of hydrogen bonding sites and an aromatic ring in this compound provides a rich platform for designing and studying novel supramolecular assemblies.

Q & A

Structural Confirmation :

  • NMR : Compare ¹H/¹³C NMR spectra to literature data for pyridine derivatives (e.g., δ ~8.0–8.5 ppm for pyridin-3-yl protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₆ClN₂O: m/z ~173.02) .

Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Experimental Design :
  • Test thermal stability (e.g., 25°C, 40°C, 60°C) under inert (N₂) and ambient conditions for 30 days.
  • Assess photostability via exposure to UV light (ICH Q1B guidelines).
  • Analyze degradation products using LC-MS. Store the compound in amber vials at –20°C with desiccants to prevent hydrolysis of the chloropyridine group .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

  • Crystallization Strategy : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow high-quality crystals.
  • Data Collection/Refinement :
  • Collect data at low temperature (100 K) to minimize thermal motion.
  • Refine using SHELXL (for small molecules) with anisotropic displacement parameters. Validate with PLATON’s ADDSYM to check for missed symmetry .
    • Contradiction Handling : If bond lengths/angles deviate from expected values (e.g., C-Cl vs. C-NH₂), cross-validate with DFT calculations (B3LYP/6-31G*) .

Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., C-Cl positions).

Simulate reaction pathways with transition-state modeling (e.g., Nudged Elastic Band method).

Validate with experimental kinetics (e.g., SNAr reactions with thiols or amines) .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?

  • Resolution Workflow :

NMR Reanalysis : Check for solvent impurities or tautomerism (e.g., amine ↔ imine forms in DMSO-d₆).

IR Cross-Validation : Compare O-H (~3200–3600 cm⁻¹) and N-H (~3300–3500 cm⁻¹) stretches to rule out hydrogen bonding artifacts.

Supplementary Techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.